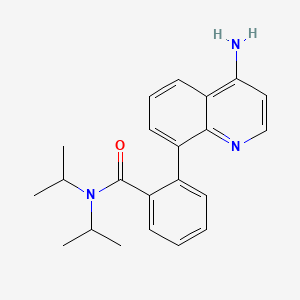

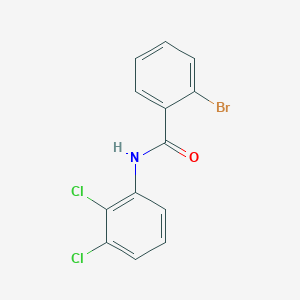

N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is part of a broader class of chemical substances known for their diverse biological activities. These compounds, typically featuring a benzothiazole unit, have been the focus of research due to their potential in pharmaceutical applications.

Synthesis Analysis

The synthesis of derivatives similar to N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide involves carbodiimide condensation catalysis, which is a convenient and fast method for preparing such derivatives. The process includes identification through IR, 1H NMR, and elemental analyses, with some derivatives confirmed by single-crystal X-ray diffraction (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide, typically exhibits planar configurations as observed in crystal structure analyses. The benzothiazole unit generally adopts an almost planar structure, contributing to the compound's biological activity (Bunev et al., 2013).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, forming different derivatives with potential biological activities. Their chemical reactivity includes condensation, acetylation, and cyclization reactions which are pivotal in creating pharmacologically active agents (Sunder & Maleraju, 2013).

Physical Properties Analysis

The physical properties, such as solubility and melting points, often depend on the specific substituents on the benzothiazole core. Detailed information on physical properties requires experimental data specific to N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide, which may be derived from related compounds' analyses.

Chemical Properties Analysis

N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide shares chemical properties with its class, including reactivity towards nucleophiles and electrophiles, stability under various conditions, and the ability to form complexes with metals or other organic compounds. The chemical properties are significant for understanding its reactivity and potential use in synthesis and pharmaceutical applications.

References:

Aplicaciones Científicas De Investigación

Benzothiazoles in Pharmaceutical Applications

Benzothiazole derivatives exhibit a wide spectrum of pharmacological activities. They have been identified as having antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties, among others. The 2-arylbenzothiazoles, in particular, are being explored for their potential as antitumor agents. The versatility and structural simplicity of benzothiazoles make them attractive for drug discovery, offering opportunities for the development of new therapies for various diseases (Kamal, Hussaini, & Malik, 2015).

Environmental Impacts and Remediation

The occurrence, fate, and behavior of parabens in aquatic environments have been extensively reviewed. Parabens, which share structural similarities with benzothiazoles, are used as preservatives in various products and can act as weak endocrine disruptors. Their presence in wastewater and surface waters highlights the environmental persistence and potential health impacts of such compounds, necessitating further studies on their toxicity and degradation pathways (Haman, Dauchy, Rosin, & Munoz, 2015).

Novel Mechanisms of Action for Analgesics

Research on acetaminophen, a widely used analgesic, reveals complex mechanisms of action that could inform the development of benzothiazole derivatives with analgesic properties. Acetaminophen's analgesia is partly attributed to its metabolite, AM404, which acts on cannabinoid and vanilloid receptors, suggesting potential pathways for the analgesic effects of benzothiazole derivatives (Ohashi & Kohno, 2020).

Propiedades

IUPAC Name |

N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-2-22-14-9-5-3-7-12(14)18-16(20)11-19-13-8-4-6-10-15(13)23-17(19)21/h3-10H,2,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXWFFPVWHLZII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3SC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24806414 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-naphthyloxy)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5551639.png)

![2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B5551642.png)

![8,8'-[1,2-phenylenebis(oxy-2,1-ethanediyloxy)]diquinoline](/img/structure/B5551662.png)

![2-ethoxy-4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5551673.png)

![2-ethyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5551680.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B5551683.png)

![2-amino-4-(5-methyl-4-nitro-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5551689.png)

![5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551721.png)